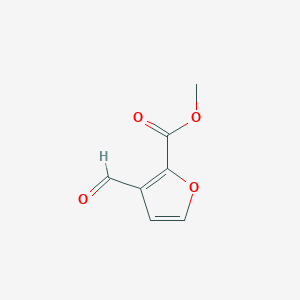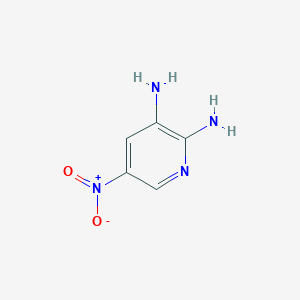![molecular formula C17H10F3NO2 B182686 2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid CAS No. 1533-16-0](/img/structure/B182686.png)
2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid, also known as TFMPQ, is a chemical compound that has garnered significant attention in the field of scientific research. This compound belongs to the class of quinoline derivatives and has been found to possess a wide range of biological activities. In
作用機序
The mechanism of action of 2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. The compound has also been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of various diseases. 2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid has also been shown to have antimicrobial activity against various bacterial strains.
実験室実験の利点と制限
2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid has several advantages for lab experiments. It is easy to synthesize and has been shown to have good stability and solubility in various solvents. The compound has also been shown to have low toxicity and minimal side effects. However, one limitation of 2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid is that it is relatively expensive compared to other compounds.
将来の方向性
There are several future directions for the study of 2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid. One area of research could be the development of more efficient synthesis methods to reduce the cost of the compound. Another area of research could be the investigation of the compound's potential as a therapeutic agent for the treatment of other diseases such as Alzheimer's disease and diabetes. The compound's mechanism of action could also be further elucidated to gain a better understanding of its pharmacological properties. Finally, the development of 2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid derivatives with improved pharmacological properties could be explored.
Conclusion:
In conclusion, 2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid is a promising compound that has demonstrated a wide range of biological activities. Its synthesis method has been optimized to produce a high yield of the compound with minimal impurities. The compound has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial activities and has potential as a therapeutic agent for the treatment of various diseases. Future research could focus on the development of more efficient synthesis methods, investigation of the compound's potential for the treatment of other diseases, elucidation of its mechanism of action, and development of 2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid derivatives with improved pharmacological properties.
合成法
The synthesis of 2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid involves the reaction of 3-(trifluoromethyl)aniline with 2-chloro-4-quinolinecarboxylic acid in the presence of a base such as potassium carbonate. The reaction yields 2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid in good yields and purity. The synthesis method has been optimized to produce a high yield of 2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid with minimal impurities.
科学的研究の応用
2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid has been studied extensively for its biological activities and has been found to possess a wide range of pharmacological properties. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. The compound has also been shown to have potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and bacterial infections.
特性
CAS番号 |
1533-16-0 |
|---|---|
製品名 |
2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid |
分子式 |
C17H10F3NO2 |
分子量 |
317.26 g/mol |
IUPAC名 |
2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H10F3NO2/c18-17(19,20)11-5-3-4-10(8-11)15-9-13(16(22)23)12-6-1-2-7-14(12)21-15/h1-9H,(H,22,23) |
InChIキー |
QHJQZWPZUQTPAT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)C(F)(F)F)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide](/img/structure/B182608.png)







![3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B182621.png)
![Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B182622.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B182626.png)

